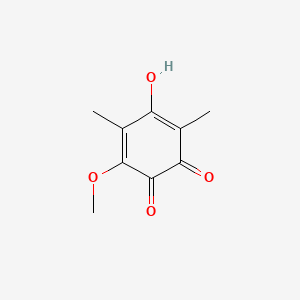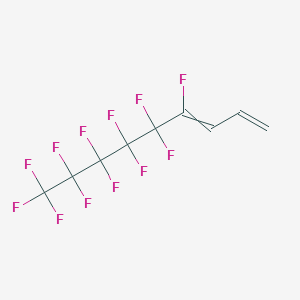
4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a nonadiene backbone. This compound is notable for its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene typically involves the fluorination of a suitable nonadiene precursor. One common method is the direct fluorination using elemental fluorine under controlled conditions to ensure selective fluorination at the desired positions. Another approach involves the use of fluorinating agents such as cobalt trifluoride or xenon difluoride, which can provide more controlled and selective fluorination.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to manage the highly exothermic nature of fluorination reactions. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant flow rates, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of fluorinated epoxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially fluorinated alkanes.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Fluorinated epoxides, ketones, or carboxylic acids.
Reduction: Partially fluorinated alkanes.
Substitution: Fluorinated alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules, which are valuable in materials science and catalysis.
Biology: Employed in the development of fluorinated biomolecules for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug design, particularly in the development of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of fluorinated polymers and surfactants, which have applications in coatings, lubricants, and electronic materials.
Wirkmechanismus
The mechanism by which 4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene exerts its effects is largely influenced by the presence of multiple fluorine atoms. These atoms increase the compound’s electronegativity, affecting its reactivity and interaction with other molecules. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, altering their catalytic activity.
Protein-Ligand Interactions: Fluorinated compounds often exhibit strong binding affinity to proteins, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene can be compared with other fluorinated nonadienes such as:
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,9-decadiene: Similar in structure but with different fluorination patterns, leading to variations in chemical reactivity and applications.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol: A fluorinated diol with distinct properties and applications in polymer chemistry and materials science.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
74338-55-9 |
|---|---|
Molekularformel |
C9H4F12 |
Molekulargewicht |
340.11 g/mol |
IUPAC-Name |
4,5,5,6,6,7,7,8,8,9,9,9-dodecafluoronona-1,3-diene |
InChI |
InChI=1S/C9H4F12/c1-2-3-4(10)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)21/h2-3H,1H2 |
InChI-Schlüssel |
NUPKTKVGELCXPF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



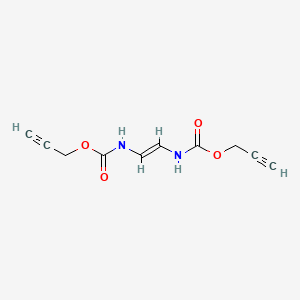
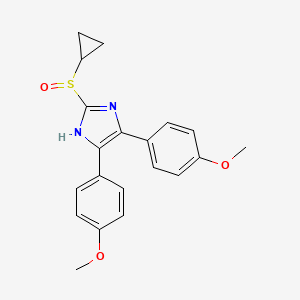
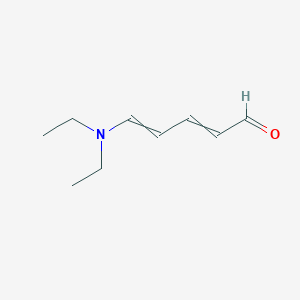

![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
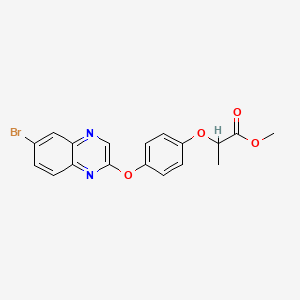

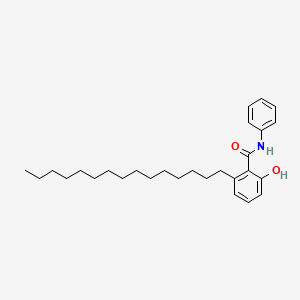



![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)
